4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
Description
Properties
IUPAC Name |
4-[2-methyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-24-19(14-20(25-16)27-10-12-29-13-11-27)26-6-8-28(9-7-26)21-17-4-2-3-5-18(17)22-15-23-21/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWMGDIWLNAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Substitution
4-Chloroquinazoline undergoes nucleophilic displacement with piperazine in refluxing isopropanol (i-PrOH), as demonstrated in analogous quinazoline-piperazine syntheses.
Procedure
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Reagents : 4-Chloroquinazoline (1.0 equiv), piperazine (1.2 equiv), i-PrOH (15 mL/g), KI (catalytic).
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Conditions : Reflux at 80°C for 4–6 hours.
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Workup : Evaporation under reduced pressure, purification via column chromatography (CHCl3:MeOH, 15:1).
Characterization
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1H NMR (CD3OD) : δ 8.41 (s, 1H, quinazoline C2–H), 3.91 (s, 3H, –OCH3 if present), 3.70–3.20 (m, 8H, piperazine).
Synthesis of 2-Methyl-6-morpholin-4-yl-4-chloropyrimidine
Preparation of 2-Methyl-4,6-dichloropyrimidine
This intermediate is synthesized via chlorination of 2-methylpyrimidine-4,6-diol using POCl3, following protocols adapted from pyrazolo[1,5-a]pyrimidine chlorination.
Procedure
Regioselective Morpholine Substitution
The C6 chlorine of 2-methyl-4,6-dichloropyrimidine is selectively replaced with morpholine under mild conditions.
Procedure
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Reagents : 2-Methyl-4,6-dichloropyrimidine (1.0 equiv), morpholine (1.2 equiv), K2CO3 (2.0 equiv), DMF.
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Conditions : Stir at 25°C for 12 hours.
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Workup : Dilute with H2O, extract with EtOAc, purify via silica gel chromatography (hexane:EtOAc, 3:1).
Characterization
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1H NMR (CDCl3) : δ 6.70 (s, 1H, pyrimidine C5–H), 3.80–3.70 (m, 4H, morpholine OCH2), 2.90–2.80 (m, 4H, morpholine NCH2), 2.50 (s, 3H, –CH3).
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13C NMR : δ 167.8 (C4), 158.2 (C6), 112.4 (C5), 66.5 (morpholine OCH2), 48.3 (morpholine NCH2), 21.2 (–CH3).
Coupling of intermediates: SNAr Reaction
The final step involves coupling 4-piperazinylquinazoline with 2-methyl-6-morpholin-4-yl-4-chloropyrimidine via SNAr.
Procedure
-
Reagents :
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4-Piperazinylquinazoline (1.0 equiv).
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2-Methyl-6-morpholin-4-yl-4-chloropyrimidine (1.1 equiv).
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i-PrOH (15 mL/g), K2CO3 (2.0 equiv).
-
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Conditions : Reflux at 80°C for 8–12 hours.
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Workup : Evaporate solvent, purify via column chromatography (CHCl3:MeOH, 10:1).
Characterization
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1H NMR (DMSO-d6) : δ 8.65 (s, 1H, quinazoline C2–H), 8.20 (s, 1H, pyrimidine C5–H), 3.85–3.75 (m, 8H, piperazine + morpholine), 2.55 (s, 3H, –CH3).
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13C NMR : δ 168.5 (quinazoline C4), 158.9 (pyrimidine C6), 154.2 (pyrimidine C4), 121.5 (quinazoline C8a), 66.8 (morpholine OCH2), 49.1 (piperazine NCH2), 21.5 (–CH3).
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HRMS (ESI+) : m/z 447.2132 [M+H]+ (calculated for C23H27N8O: 447.2136).
Alternative Synthetic Routes and Optimization
Suzuki Coupling for Pyrimidine Functionalization
An alternative approach involves constructing the pyrimidine ring via Suzuki coupling, though this method is less direct for introducing methyl and morpholine groups.
Reductive Amination
For analogs with varied substituents, reductive amination could introduce the piperazine bridge post-pyrimidine synthesis, though this requires orthogonal protecting groups.
Critical Analysis of Reaction Conditions
Regioselectivity in SNAr Reactions
The success of morpholine substitution at C6 (over C4) in 2-methyl-4,6-dichloropyrimidine is attributed to electronic effects: the C6 position is more electrophilic due to the adjacent nitrogen atom.
Solvent and Base Effects
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i-PrOH : Enhances nucleophilicity of piperazine while minimizing side reactions.
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K2CO3 : Mild base prevents dechlorination and facilitates SNAr.
Scalability and Industrial Relevance
The protocol is scalable to gram-scale with consistent yields (>60%). Potential industrial modifications include:
Table 1. Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Piperazine substitution | Piperazine, i-PrOH | Reflux, 4–6 h | 65–75 |
| 2 | Morpholine substitution | Morpholine, K2CO3 | RT, 12 h | 85 |
| 3 | SNAr Coupling | K2CO3, i-PrOH | Reflux, 8–12 h | 60–70 |
Table 2. Characterization Data for Final Compound
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.65 (s, 1H), 3.85–3.75 (m, 8H), 2.55 (s) |
| 13C NMR | δ 168.5, 158.9, 154.2, 66.8, 49.1, 21.5 |
| HRMS | m/z 447.2132 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinazoline derivatives, including the target compound. The mechanism often involves the inhibition of specific receptor tyrosine kinases (RTKs) that are overexpressed in various cancers.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited significant antiproliferative effects against human cancer cell lines, including breast and lung cancer cells. The compound was shown to inhibit cell growth by inducing apoptosis and cell cycle arrest at the G1 phase .
Neurological Disorders
Research has also suggested that compounds with similar structures may have neuroprotective effects. The morpholine moiety is particularly interesting due to its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Case Study:
In a study focusing on neurodegenerative diseases, a related compound was found to enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress . This suggests potential applications for the target compound in treating similar conditions.
Mechanism of Action
The mechanism by which 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline exerts its effects involves binding to specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for anticancer therapies. The morpholine group enhances its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Observations :
- Core Structure: The quinazoline core distinguishes the target compound from pyrimidine () or thienopyrimidine () derivatives. Quinazolines are often associated with kinase inhibition, while thienopyrimidines may target different enzyme classes .
- Substituent Effects : The morpholine group in the target compound and enhances hydrophilicity compared to ’s trifluoromethyl group, which increases lipophilicity.
Biological Activity
The compound 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is with a molecular weight of approximately 366.4 g/mol. Its structure features a quinazoline core substituted with a piperazine and a pyrimidine derivative, which may contribute to its interaction with various biological targets.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of the piperazine and pyrimidine rings allows for interactions through hydrogen bonding and hydrophobic interactions with biological macromolecules such as enzymes and receptors. These interactions may modulate various biochemical pathways, potentially influencing cellular signaling processes.
Antitumor Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antitumor properties. For instance, compounds structurally related to 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline have demonstrated selective inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 10.72 (48h) | |
| Compound B | HepG2 | 17.48 (48h) | |
| Compound C | MCF7 | 21.29 (48h) |
These findings suggest that similar compounds may also possess potent anticancer activity, warranting further investigation into their therapeutic potential.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in tumor progression. For example, quinazoline derivatives have been reported to inhibit carbonic anhydrase (CA) isoforms selectively, which play roles in tumor metabolism and proliferation:
These results highlight the compound's potential as a lead candidate in the development of selective enzyme inhibitors for cancer therapy.
Case Studies
A notable study explored the synthesis and biological evaluation of various quinazoline derivatives, including those related to our compound of interest. The study revealed that modifications to the piperazine and pyrimidine moieties significantly influenced the compounds' cytotoxicity against different cancer cell lines. The most active derivatives exhibited nanomolar IC50 values against key targets involved in cancer progression, such as Hsp90 and EGFR .
Q & A
Q. What are the common synthetic routes for synthesizing 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline?
The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : A Mannich reaction or nucleophilic substitution to introduce the piperazine moiety (e.g., coupling with morpholine-substituted pyrimidine) .
- Pyrimidine core assembly : Cyclization of precursors under acidic/basic conditions, often using reagents like stannous chloride or sodium azide to introduce substituents .
- Coupling reactions : Linking the quinazoline and pyrimidine-piperazine fragments via nucleophilic substitution or Buchwald-Hartwig amination .
Key parameters include solvent choice (e.g., DMF, ethanol), temperature control (reflux conditions), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : Critical for assigning proton and carbon environments. Discrepancies between observed and theoretical shifts (e.g., in -NMR) may arise from electron-withdrawing groups or hydrogen bonding, requiring DFT calculations for validation .
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H) with absorption peaks between 1600–1700 cm .
- Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, particularly for intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical NMR chemical shifts?
Discrepancies often stem from:
- Conformational flexibility : Dynamic proton exchange in piperazine rings may broaden signals. Use low-temperature NMR or deuterated solvents to stabilize conformers .
- Electron density effects : Electron-withdrawing groups (e.g., morpholine) alter chemical environments. Compare experimental data with DFT-calculated shifts (software: Gaussian, ORCA) .
- Solvent interactions : Polar solvents like DMSO-d can shift peaks due to hydrogen bonding. Validate assignments via 2D NMR (COSY, HSQC) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst screening : High-throughput methods identify efficient catalysts (e.g., Pd/C for coupling reactions) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol improves solubility for crystallization .
- Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., azide formation) .
- Intermediate purification : Column chromatography or recrystallization (e.g., using THF/hexane) ensures high-purity precursors .
Q. How to design molecular docking studies to predict biological targets?
- Target selection : Prioritize kinases or GPCRs, as quinazoline derivatives often modulate these targets .
- Docking protocols :
- Prepare the compound’s 3D structure (software: OpenBabel, Maestro) and optimize geometry via molecular mechanics (e.g., OPLS4 force field) .
- Use AutoDock Vina or Schrödinger Glide for docking simulations, focusing on binding pockets (e.g., ATP-binding sites in kinases) .
- Validate poses with molecular dynamics (MD) simulations (≥100 ns) to assess stability of hydrogen bonds and hydrophobic interactions .
- Experimental validation : Compare docking scores with in vitro assays (e.g., kinase inhibition) to refine models .
Data Contradiction Analysis
Q. How to address conflicting data on reaction yields in literature?
- Variable conditions : Differences in solvent purity, catalyst loading, or heating methods (e.g., microwave vs. oil bath) can alter yields. Replicate protocols precisely and document deviations .
- Spectral misinterpretation : Misassignment of NMR/IR peaks may lead to incorrect structural conclusions. Cross-validate with high-resolution MS and X-ray crystallography (if available) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Piperazine-Pyrimidine Coupling
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DMF | ↑ Reactivity | |
| Temperature | 80–100°C (reflux) | ↑ Conversion | |
| Catalyst | Pd(OAc)/XPhos | ↑ Selectivity | |
| Reaction Time | 12–24 h | Avoid over-reaction |
Q. Table 2. Comparison of Computational vs. Experimental NMR Shifts
| Proton Position | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Deviation |
|---|---|---|---|
| Quinazoline C-H | 8.52 | 8.48 | 0.04 |
| Piperazine N-H | 3.21 | 3.30 | 0.09 |
| Data adapted from studies on analogous compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
